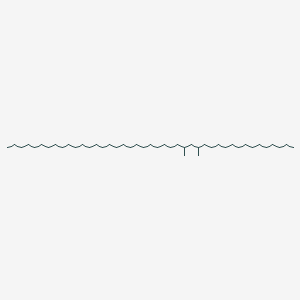

15,17-Dimethyltritetracontane

説明

15,17-Dimethyltritetracontane is a branched alkane with a linear carbon chain of 43 carbons (tritetracontane, C₄₃H₈₈) and methyl groups substituted at the 15th and 17th positions. Its molecular formula is C₄₃H₈₈, with an approximate molecular weight of 605.16 g/mol based on the parent compound tritetracontane .

Branched alkanes like 15,17-dimethyltritetracontane are critical in materials science and combustion studies due to their influence on physical properties such as melting point, viscosity, and soot formation .

特性

CAS番号 |

185038-04-4 |

|---|---|

分子式 |

C45H92 |

分子量 |

633.2 g/mol |

IUPAC名 |

15,17-dimethyltritetracontane |

InChI |

InChI=1S/C45H92/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-45(4)43-44(3)41-39-37-35-33-31-18-16-14-12-10-8-6-2/h44-45H,5-43H2,1-4H3 |

InChIキー |

VXTZFFHFIXNNPB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 15,17-Dimethyltritetracontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of 15,17-Dimethyltritetracontane may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller alkanes. These processes are conducted in large-scale reactors under controlled temperatures and pressures to maximize efficiency and yield.

化学反応の分析

Types of Reactions

15,17-Dimethyltritetracontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation.

Substitution: Halogenation is a common substitution reaction where halogens such as chlorine or bromine replace hydrogen atoms in the presence of UV light or heat.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium or platinum.

Substitution: Chlorine (Cl₂) or bromine (Br₂) with UV light or heat.

Major Products

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Alkyl halides.

科学的研究の応用

15,17-Dimethyltritetracontane finds applications in various fields:

Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure.

Biology: Studied for its role in biological membranes and its interactions with lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants and as a component in specialty waxes.

作用機序

The mechanism of action of 15,17-Dimethyltritetracontane involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 15,17-dimethyltritetracontane and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Methyl Substitution Positions |

|---|---|---|---|---|

| 15,17-Dimethyltritetracontane | C₄₃H₈₈ | ~605.16* | Not Available | 15, 17 |

| Tritetracontane (parent) | C₄₃H₈₈ | 605.16 | 7098-21-7 | None |

| 15,19-Dimethyltritriacontane | C₃₅H₇₂ | 492.95 | 56987-80-5 | 15, 19 |

| 15,19-Dimethylheptatriacontane | C₃₉H₈₀ | 549.05 | 56987-91-8 | 15, 19 |

| 17-Methyltritriacontane | C₃₄H₇₀ | 478.92 | 58349-88-5 | 17 |

| 5,17-Dimethyltritriacontane | C₃₅H₇₂ | 504.01† | 75-938-8 | 5, 17 |

*Estimated based on tritetracontane .

†Molecular weight in may be inconsistent with calculated values (expected ~492.95 g/mol for C₃₅H₇₂) .

Key Observations:

Chain Length and Branching: 15,17-Dimethyltritetracontane has the longest carbon chain (C₄₃) among the listed compounds, resulting in higher molecular weight compared to C₃₅–C₃₉ analogs.

Impact of Methyl Group Position: Compounds with adjacent methyl groups (e.g., 15,17 vs. 15,19) may exhibit steric hindrance, altering solubility and reactivity. For example, 5,17-dimethyltritriacontane’s distal branching could enhance solubility in nonpolar solvents compared to mid-chain substitutions .

Implications of Structural Differences

Physical Properties :

Longer carbon chains (e.g., tritetracontane vs. tritriacontane) increase van der Waals forces, leading to higher melting and boiling points. For instance, tritetracontane (C₄₃H₈₈) has a higher boiling point than heptatriacontane (C₃₇H₇₆) due to increased chain length .- Applications: Branched alkanes are used as surfactants, lubricant additives, and reference standards in mass spectrometry . Compounds like 15,19-dimethylheptatriacontane may influence soot nanostructure and PAH condensation in combustion processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。